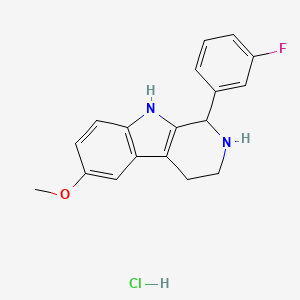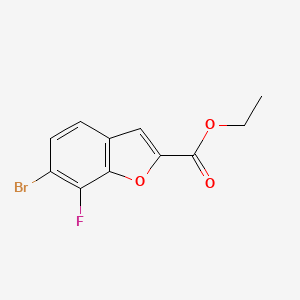
1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (commonly abbreviated as 3-FPM ) is an analytical reference standard categorized as a piperazine . Its physiological and toxicological properties are not well-documented, but it finds applications in research and forensic contexts .
Molecular Structure Analysis
The molecular formula of 3-FPM is C10H13FN2 • 2HCl , with a molecular weight of approximately 253.1 g/mol . The compound consists of a piperazine ring substituted with a 3-fluorophenyl group. The dihydrochloride salt form is commonly used .
Physical And Chemical Properties Analysis
科学的研究の応用
Antioxidant and Cytotoxicity Properties
A study investigated the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, including ones structurally related to 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. These derivatives were found to exhibit moderate antioxidant properties based on assays such as DPPH, ABTS, and FRAP. Among them, certain derivatives showed the highest antioxidant activity but demonstrated the least cytotoxic activities on non-tumorous cell lines. This suggests that such compounds, through the Maillard reaction, can be potential sources of antioxidants with minimal cytotoxicity, indicating their possible applications in food science and pharmacology for developing antioxidant-rich products with safety profiles favorable for human consumption (Goh et al., 2015).
Synthesis and Optimization
Another aspect of research focuses on the synthesis and optimization of 6-methoxytetrahydro-β-carboline derivatives, including the use of LC-MS-MS for characterizing these compounds. The synthesis involves the Maillard reaction using 5-methoxytryptamine and various aldehydes in water, with conditions optimized for temperature, time, and catalyst loading. This research highlights the methodological advancements in synthesizing β-carboline derivatives, potentially broadening their applications in medicinal chemistry and drug development by providing a foundation for the synthesis of novel compounds with therapeutic properties (Goh et al., 2015).
Acetylcholinesterase Inhibitor
A novel tetrahydro-β-carboline derivative has been synthesized and evaluated for its acetylcholinesterase (AChE) inhibitory activity. This compound demonstrated significant potential as an AChE inhibitor with a promising IC50 value. Such findings indicate the therapeutic potential of tetrahydro-β-carboline derivatives in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting AChE to increase the availability of acetylcholine in the brain. The study also assessed the compound's minimal toxicological profile at the cellular level and its selective binding through docking simulations, suggesting its safety and efficacy for further development as a therapeutic agent (Arshad et al., 2020).
特性
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.ClH/c1-22-13-5-6-16-15(10-13)14-7-8-20-17(18(14)21-16)11-3-2-4-12(19)9-11;/h2-6,9-10,17,20-21H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBURVBEUKNARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)



![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)
![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)
![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/no-structure.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)
